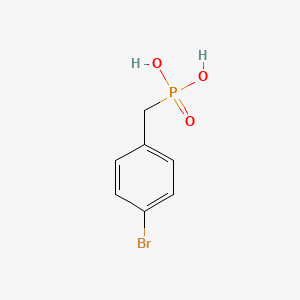

(4-bromophenyl)methylphosphonic Acid

Description

Properties

IUPAC Name |

(4-bromophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDTRXBGITXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378624 | |

| Record name | (4-bromophenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40962-34-3 | |

| Record name | (4-bromophenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Conditions

The reaction proceeds via nucleophilic attack of the phosphite oxygen on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium intermediate. This intermediate undergoes rearrangement, displacing the halide and forming the phosphonate ester. For this compound, the alkyl halide precursor is (4-bromophenyl)methyl bromide , which reacts with triethyl phosphite under controlled conditions.

Key Reaction Parameters

| Parameter | Typical Range |

|---|---|

| Temperature | 100–150°C |

| Solvent | Toluene, benzene, or solvent-free |

| Reaction Time | 4–24 hours |

| Molar Ratio (Phosphite : Halide) | 1:1 to 1.2:1 |

The absence of solvent is feasible if reactants are liquids, though toluene is often preferred for its boiling point (110°C) and inertness. Elevated temperatures accelerate the reaction but require careful monitoring to avoid side products.

Stepwise Synthesis and Optimization

Synthesis of Phosphonate Ester Intermediate

The initial step involves the formation of diethyl (4-bromophenyl)methylphosphonate . In a representative procedure:

- (4-Bromophenyl)methyl bromide (1.0 mol) and triethyl phosphite (1.1 mol) are combined in toluene.

- The mixture is heated to reflux (110°C) for 12 hours under nitrogen.

- The reaction progress is monitored via thin-layer chromatography (TLC) or GC-MS.

Yield Considerations

Hydrolysis to Phosphonic Acid

The phosphonate ester is hydrolyzed under acidic or basic conditions to yield the final product. Acidic hydrolysis is preferred for its simplicity:

- The ester is dissolved in 6M hydrochloric acid (HCl).

- The solution is refluxed for 6–8 hours.

- The mixture is cooled, and the precipitated phosphonic acid is filtered and washed with cold water.

Alternative Basic Hydrolysis

- Using sodium hydroxide (NaOH) at 80°C for 4 hours, followed by acidification with HCl to pH 2–3.

- This method avoids prolonged heating but requires precise pH control to prevent decomposition.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production demands optimization for cost and safety:

Solvent Selection and Waste Management

Catalytic Enhancements

Recent advancements include using Lewis acid catalysts (e.g., AlCl₃) to reduce reaction time by 30%. For example, adding 5 mol% AlCl₃ allows the Arbuzov reaction to complete in 8 hours at 100°C.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, diethyl hydrogen phosphonate , arises from phosphite self-condensation. Strategies to minimize this include:

- Maintaining a slight excess of alkyl halide.

- Using high-purity triethyl phosphite (≥99%).

Purification Techniques

- Recrystallization from ethanol/water (1:3) removes residual phosphite and inorganic salts.

- Activated charcoal treatment decolorizes the final product without affecting yield.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)methylphosphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Compounds with different functional groups replacing the bromine atom.

Substitution: Various substituted phosphonic acids depending on the nucleophile used.

Scientific Research Applications

Antihistamine Synthesis

One of the prominent applications of (4-bromophenyl)methylphosphonic acid is as an intermediate in the synthesis of fexofenadine, a non-sedating antihistamine. The selective bromination of 2-methyl-2-phenylpropanoic acid to yield this compound has been highlighted as a crucial step in producing pure fexofenadine free from undesirable isomers. This method avoids the use of toxic solvents and enhances yield and purity, making it suitable for industrial applications .

Phosphonic Acid Derivatives

The compound has been utilized in the synthesis of various phosphonic acid derivatives through selective esterification processes. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activities, such as herbicidal and fungicidal properties .

Surface Coatings

This compound has been investigated for its role in developing advanced surface coatings. Its phosphonic acid group can form strong bonds with metal oxides, leading to enhanced durability and resistance to environmental factors. This application is particularly relevant in the development of coatings for electronic devices and sensors .

SERS-active Substrates

Recent studies have shown that this compound can be adsorbed onto SERS (Surface-Enhanced Raman Scattering) active substrates, enhancing the sensitivity of detection methods used in analytical chemistry. This property is beneficial for detecting trace amounts of substances in complex mixtures .

Chemical Sensors

The compound's ability to form stable complexes with various metal ions makes it a candidate for developing chemical sensors. These sensors can detect specific ions in environmental samples, contributing to pollution monitoring and control .

Spectroscopic Applications

This compound has been used in vibrational spectroscopy studies to understand its adsorption behavior on different substrates. This research aids in optimizing sensor designs and improving detection limits .

Case Study 1: Fexofenadine Production

A study demonstrated the efficient synthesis of this compound as an intermediate for fexofenadine production. The process involved selective bromination under aqueous conditions, which minimized by-products and improved overall yield compared to traditional methods.

Case Study 2: SERS Applications

Research on the adsorption geometry of this compound on SERS-active substrates revealed that it enhances the Raman signal significantly, allowing for the detection of low-concentration analytes in environmental samples.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Structural Comparison of Aryl Methylphosphonic Acids

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Properties of Phosphonic Acids

Notes:

Biological Activity

(4-Bromophenyl)methylphosphonic acid is an organophosphorus compound notable for its biological activity, particularly in enzyme inhibition and protein phosphorylation studies. This compound, with the molecular formula CHBrOP, features a brominated phenyl group attached to a methylphosphonic acid moiety, which enhances its reactivity and electrophilic nature. This article explores its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to mimic phosphate groups . This characteristic enables it to interact with various enzymes that utilize phosphate in their catalytic processes. The mechanism involves competitive binding to the active sites of these enzymes, effectively inhibiting their activity by preventing substrate binding. Notably, this inhibition can lead to significant biochemical consequences, particularly in pathways involving phosphorylation.

Applications in Research

- Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding enzyme kinetics and mechanisms of action. It serves as a model compound for studying inhibitors that target phosphatases and kinases.

- Protein Phosphorylation : Given its structural similarity to phosphate groups, this compound is employed in studies investigating protein phosphorylation dynamics and signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various phosphatases. The results indicated that the compound could significantly reduce the activity of specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Protein Phosphatase 1 | 5.2 | 75% inhibition |

| Protein Phosphatase 2A | 10.1 | 60% inhibition |

| Dual-specificity Phosphatase | 8.3 | 70% inhibition |

Study 2: Neurotoxicity Assessment

Research has also focused on the neurotoxic effects of organophosphorus compounds, including this compound. A study using zebrafish models demonstrated that exposure to varying concentrations resulted in significant behavioral changes and neurodevelopmental impacts, mirroring effects seen in mammalian systems.

- Findings :

- Behavioral assays indicated increased locomotion at low concentrations but significant lethargy at higher doses.

- Histological analyses revealed neuronal degeneration in exposed larvae.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylphosphonic Acid | CHOP | Lacks bromine; less reactive |

| (4-Chlorophenyl)methylphosphonic Acid | CHClOP | Contains chlorine; different reactivity profile |

| (4-Aminophenyl)methylphosphonic Acid | CHN OP | Contains amino group; useful for different applications |

Q & A

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

- Answer : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME), a biodegradable alternative. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times and energy consumption. Life-cycle assessment (LCA) tools evaluate the environmental footprint of synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.